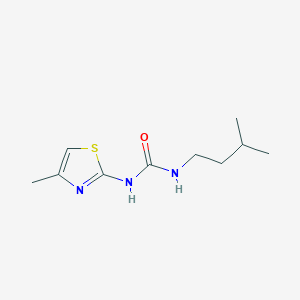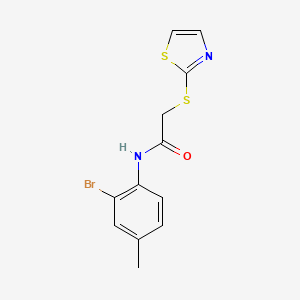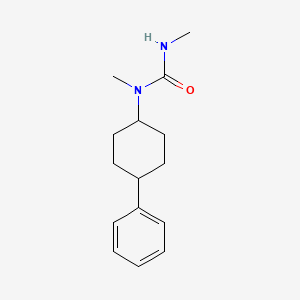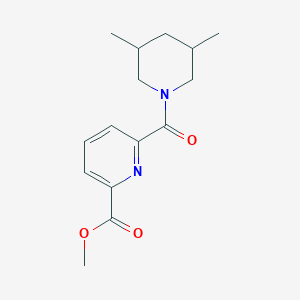
1-(3-Methylbutyl)-3-(4-methyl-1,3-thiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylbutyl)-3-(4-methyl-1,3-thiazol-2-yl)urea is a chemical compound that is widely used in scientific research for its unique properties. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action and biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-(3-Methylbutyl)-3-(4-methyl-1,3-thiazol-2-yl)urea is not fully understood. However, it is believed to work by inhibiting the growth of microorganisms and cancer cells. This compound is thought to interfere with the normal functioning of the cell membrane and disrupt cellular processes, leading to cell death.
Biochemical and Physiological Effects:
1-(3-Methylbutyl)-3-(4-methyl-1,3-thiazol-2-yl)urea has been shown to have a range of biochemical and physiological effects. It has been found to have antioxidant properties and has been shown to reduce oxidative stress in cells. This compound has also been shown to have anti-inflammatory properties and has been used in inflammation research. Additionally, 1-(3-Methylbutyl)-3-(4-methyl-1,3-thiazol-2-yl)urea has been shown to have neuroprotective effects and has been used in neurological research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-Methylbutyl)-3-(4-methyl-1,3-thiazol-2-yl)urea in lab experiments is its unique properties. This compound has been extensively studied and has been shown to have a range of biological effects. Additionally, it is relatively easy to synthesize and is readily available. However, one limitation of using 1-(3-Methylbutyl)-3-(4-methyl-1,3-thiazol-2-yl)urea is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments and can limit its use in certain areas of research.
Orientations Futures
There are many future directions for research involving 1-(3-Methylbutyl)-3-(4-methyl-1,3-thiazol-2-yl)urea. One area of research is the development of new drugs based on this compound. It has shown promising results in drug discovery and could be used to develop new treatments for a range of diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-Methylbutyl)-3-(4-methyl-1,3-thiazol-2-yl)urea and its effects on different biological systems. This could lead to new insights into the functioning of cells and could have implications for the development of new therapies. Finally, more research is needed to explore the potential of 1-(3-Methylbutyl)-3-(4-methyl-1,3-thiazol-2-yl)urea in areas such as neuroprotection and inflammation.
Méthodes De Synthèse
The synthesis of 1-(3-Methylbutyl)-3-(4-methyl-1,3-thiazol-2-yl)urea involves the reaction of 4-methyl-1,3-thiazol-2-amine with 3-methylbutyl isocyanate in the presence of a base. The reaction takes place under mild conditions and yields a high purity product. This synthesis method has been optimized and is widely used in laboratories for the production of 1-(3-Methylbutyl)-3-(4-methyl-1,3-thiazol-2-yl)urea.
Applications De Recherche Scientifique
1-(3-Methylbutyl)-3-(4-methyl-1,3-thiazol-2-yl)urea has been extensively studied for its scientific research applications. It has been found to have antimicrobial, antifungal, and antiviral properties. It has also been shown to have anticancer properties and has been used in cancer research. Additionally, this compound has been used in the development of new drugs and has shown promising results in drug discovery.
Propriétés
IUPAC Name |
1-(3-methylbutyl)-3-(4-methyl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS/c1-7(2)4-5-11-9(14)13-10-12-8(3)6-15-10/h6-7H,4-5H2,1-3H3,(H2,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYNNCPMUCGZLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7529725.png)
![N-[2-(dimethylamino)pyridin-3-yl]nicotinamide](/img/structure/B7529728.png)
![4-[[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methyl]benzonitrile](/img/structure/B7529732.png)

![1-[4-(5-Nitrothiophene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7529740.png)
![N-[3-chloro-2-(dimethylamino)phenyl]acetamide](/img/structure/B7529747.png)
![N-[[5-(4-chlorophenyl)furan-2-yl]methyl]cyclopentanamine](/img/structure/B7529775.png)
![1-[(4-Chlorophenyl)methyl]-3-pyridin-2-ylurea](/img/structure/B7529784.png)
![N-[4-[2-(dimethylamino)ethoxy]phenyl]cyclopentanecarboxamide](/img/structure/B7529793.png)
![N-[[5-(4-bromophenyl)furan-2-yl]methyl]cyclopropanamine](/img/structure/B7529813.png)



